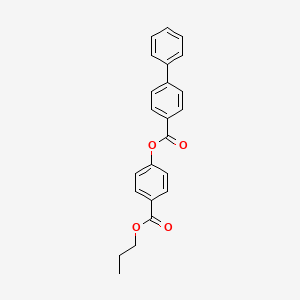![molecular formula C15H17BrN2O2S2 B4700580 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide](/img/structure/B4700580.png)
5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide
Übersicht
Beschreibung
5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. In preclinical studies, 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, including B-cell lymphomas, chronic lymphocytic leukemia, and multiple myeloma. 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Wirkmechanismus
5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. By inhibiting BTK, 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation. 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential therapeutic effects in autoimmune diseases.
Biochemical and Physiological Effects
5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has been well-tolerated and has shown dose-dependent inhibition of BTK activity. 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vivo, leading to tumor regression in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide for lab experiments include its selectivity for BTK, its favorable pharmacokinetic profile, and its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. The limitations of 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For research on 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide include further preclinical studies to determine its safety and efficacy in various cancer and autoimmune disease models. Clinical trials are also needed to determine the optimal dosing and safety profile of 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide in humans. In addition, studies are needed to determine the potential combination therapy of 5-bromo-N-[4-(1-pyrrolidinyl)benzyl]-2-thiophenesulfonamide with other targeted therapies and immunotherapies.
Eigenschaften
IUPAC Name |
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S2/c16-14-7-8-15(21-14)22(19,20)17-11-12-3-5-13(6-4-12)18-9-1-2-10-18/h3-8,17H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTZJRGBGGZCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4700499.png)

![2-(2,5-dimethylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4700522.png)

![6-(4-methoxyphenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4700541.png)
![7-(3,3-dichloro-2-propen-1-ylidene)-6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B4700545.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4700565.png)
![5-benzylidene-2-[4-(4-fluorobenzyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4700571.png)
![methyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4700577.png)

![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![N-(4-tert-butylcyclohexyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700620.png)
